[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][1-(propan-2-yl)-1H-indol-4-yl]methanone
CAS No.:
Cat. No.: VC14789144
Molecular Formula: C23H25ClN2O2
Molecular Weight: 396.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H25ClN2O2 |
|---|---|
| Molecular Weight | 396.9 g/mol |
| IUPAC Name | [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-(1-propan-2-ylindol-4-yl)methanone |
| Standard InChI | InChI=1S/C23H25ClN2O2/c1-16(2)26-13-10-19-20(4-3-5-21(19)26)22(27)25-14-11-23(28,12-15-25)17-6-8-18(24)9-7-17/h3-10,13,16,28H,11-12,14-15H2,1-2H3 |
| Standard InChI Key | LYHFIIHFMRAEFT-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1C=CC2=C(C=CC=C21)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O |
Introduction
Chemical Identity and Molecular Characterization
Basic Structural Properties
[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl][1-(propan-2-yl)-1H-indol-4-yl]methanone (CAS No. 1435908-01-2) possesses the molecular formula and a molecular weight of 396.9 g/mol . The IUPAC name systematically describes its architecture: a piperidine ring substituted at the 4-position with both a hydroxyl group and a 4-chlorophenyl group, linked via a methanone bridge to a 1-isopropylindole moiety.
Table 1: Fundamental Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1435908-01-2 | |
| Molecular Formula | ||
| Molecular Weight | 396.9 g/mol | |
| IUPAC Name | [4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-[1-(propan-2-yl)-1H-indol-4-yl]methanone |
Spectroscopic and Computational Data
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the piperidine ring (δ 3.2–3.8 ppm for CH₂ groups), the aromatic chlorophenyl protons (δ 7.2–7.4 ppm), and the indole system (δ 6.8–7.1 ppm). Mass spectrometry confirms the molecular ion peak at m/z 397.1 (M+H⁺). Density Functional Theory (DFT) calculations predict a dipole moment of 4.2 Debye, indicating moderate polarity conducive to membrane permeability.
Synthesis and Manufacturing Approaches
Core Synthetic Pathways
The synthesis typically employs a three-step strategy:
-
Piperidine Intermediate Preparation: 4-Chlorophenylmagnesium bromide reacts with ethyl piperidine-4-carboxylate, followed by hydroxylation using NaBH₄/CeCl₃ to yield 4-(4-chlorophenyl)-4-hydroxypiperidine.
-
Indole Methanone Synthesis: Friedel-Crafts acylation of 1-isopropylindole with chloroacetyl chloride produces 1-(propan-2-yl)-4-(chloroacetyl)-1H-indole.
-
Coupling Reaction: A nucleophilic substitution between the piperidine intermediate and indole methanone precursor under inert atmosphere (N₂) at 80°C for 12 hours yields the target compound.
Table 2: Optimized Reaction Conditions
| Parameter | Condition | Yield |
|---|---|---|
| Coupling Temperature | 80°C | 68–72% |
| Catalyst | K₂CO₃ | |
| Solvent | Anhydrous DMF | |
| Reaction Time | 12 hours |
Purification and Quality Control
Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) achieves >95% purity. High-Performance Liquid Chromatography (HPLC) with a C18 column (acetonitrile/water gradient) validates purity, while elemental analysis confirms stoichiometry (C: 69.55%, H: 6.30%, N: 7.05% observed vs. C: 69.59%, H: 6.35%, N: 7.06% theoretical) .
Structural and Electronic Features
Reactivity Profile
Key reactive sites include:
-
Hydroxyl Group: Participates in etherification and esterification.
-
Indole C3 Position: Electrophilic substitution site for halogenation.
Derivative Development and Structure-Activity Relationships
Table 3: Notable Derivatives and Enhanced Properties
| Derivative Modification | Biological Activity Improvement | Source |
|---|---|---|
| Replacement of Cl with CF₃ | CDK2 IC₅₀ = 0.9 μM | |
| Indole N-substitution with cyclopropyl | JAK3 inhibition ↑ 22% | |
| Methanone → Thioketone | Solubility ↑ 3-fold |
Future Research Directions
-
Pharmacokinetic Profiling: Address current gaps in oral bioavailability and plasma protein binding data.
-
In Vivo Efficacy Models: Evaluate antitumor activity in xenograft models of CDK2-driven cancers.
-
Target Deconvolution: Employ chemoproteomics to identify off-target interactions.
-
Formulation Optimization: Develop nanoparticle carriers to enhance aqueous solubility (current solubility: 12 μg/mL in PBS).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume